N-tert-butyl-2,6-difluorobenzamide
Description
Properties
Molecular Formula |
C11H13F2NO |
|---|---|
Molecular Weight |
213.22 g/mol |
IUPAC Name |
N-tert-butyl-2,6-difluorobenzamide |
InChI |
InChI=1S/C11H13F2NO/c1-11(2,3)14-10(15)9-7(12)5-4-6-8(9)13/h4-6H,1-3H3,(H,14,15) |
InChI Key |
DTGFXPAMKBRYLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(C=CC=C1F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
This method employs a carbodiimide-mediated coupling reaction between 2,6-difluorobenzoic acid and tert-butylamine. The process utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to form the amide bond.
Procedure
Reagents :
- 2,6-Difluorobenzoic acid (1.6 mmol)
- tert-Butylamine (1.5 mmol)
- DCC (1.6 mmol), DMAP (0.15 mmol)
- Dichloromethane (40 mL)
Steps :
- Dissolve 2,6-difluorobenzoic acid and tert-butylamine in dichloromethane.
- Add DMAP and stir for 30 minutes at room temperature.
- Introduce DCC and monitor reaction progress via TLC.
- Filter to remove dicyclohexylurea byproduct.
- Purify via column chromatography (hexane/EtOAc) to isolate the product.
Key Data
| Parameter | Value |
|---|---|
| Reaction Time | 0.5–2 hours |
| Temperature | Room temperature |
| Purification Method | Column chromatography |
| Purity | >95% (by NMR) |
Method 2: Reaction of 2,6-Difluorobenzoyl Chloride with tert-Butylamine
Reaction Overview
This approach involves the direct reaction of 2,6-difluorobenzoyl chloride with tert-butylamine in an inert solvent. The method avoids coupling agents, relying on the high reactivity of the acid chloride.
Procedure
Reagents :
- 2,6-Difluorobenzoyl chloride (16 mmol)
- tert-Butylamine (16 mmol)
- Triethylamine (15 mmol, as HCl scavenger)
- Chloroform or THF (15–30 mL)
Steps :
- Cool 2,6-difluorobenzoyl chloride in chloroform to 0°C.
- Add tert-butylamine and triethylamine dropwise.
- Warm to room temperature and stir overnight.
- Wash with 1M HCl and saturated NaHCO₃.
- Dry organic layers and concentrate under vacuum.
Key Data
| Parameter | Value |
|---|---|
| Reaction Time | 12–24 hours |
| Temperature | 0°C → room temperature |
| Purification Method | Filtration, recrystallization |
| Scalability | Suitable for gram-scale |
Comparative Analysis of Methods
Efficiency and Practicality
| Criteria | Method 1 (DCC/DMAP) | Method 2 (Acid Chloride) |
|---|---|---|
| Yield | 78.1% | 70–85% |
| Reaction Time | Shorter (0.5–2 h) | Longer (12–24 h) |
| Byproducts | Dicyclohexylurea | HCl (neutralized by base) |
| Scalability | Moderate | High |
| Cost | Higher (due to coupling agents) | Lower |
Optimization Insights
- Method 1 : Higher yields but requires costly reagents and purification steps.
- Method 2 : More scalable and cost-effective but necessitates handling corrosive acid chlorides.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2,6-difluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The amide group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Substitution: Formation of substituted benzamides.
Reduction: Formation of N-tert-butyl-2,6-difluoroaniline.
Oxidation: Formation of 2,6-difluorobenzoic acid.
Scientific Research Applications
N-tert-butyl-2,6-difluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-2,6-difluorobenzamide involves its interaction with specific molecular targets. In antibacterial applications, it targets the protein FtsZ, which is essential for bacterial cell division. The compound binds to the allosteric site of FtsZ, inhibiting its polymerization and thereby preventing bacterial cell division. This leads to the disruption of bacterial growth and proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Antibacterial Activity: Role of Fluorine Substitution and Side Chains
The 2,6-difluorobenzamide motif is a critical pharmacophore in antibacterial agents targeting FtsZ, a bacterial cell division protein. Key analogs and their properties include:
3-O-Arylalkyl-2,6-difluorobenzamide Derivatives
- Compounds 15 and 16 (from Bi et al., 2017): These derivatives feature 3-bromoalkoxy and 3-alkyloxy side chains, respectively. They exhibit potent activity against Gram-positive bacteria (e.g., B. subtilis, MRSA) with MIC values ranging from 0.88 to 28.04 µM . However, they lack efficacy against Gram-negative strains .
- Mechanistic Insight : Fluorine atoms at the 2- and 6-positions enhance binding to FtsZ by stabilizing hydrophobic interactions and reducing steric hindrance, as demonstrated in molecular docking studies .
3-Hexyloxy-2,6-difluorobenzamide (DFHBA)
- DFHBA, a model FtsZ inhibitor, shows higher activity than its non-fluorinated counterpart (3-HBA) against B. subtilis and S. aureus. Fluorination increases bacterial membrane penetration and target affinity, inducing filamentation and cell division defects .
N-tert-butyl-2,6-difluorobenzamide
- Fluorine atoms likely enhance target engagement, similar to other 2,6-difluorobenzamides .
Antitumor Activity of 2,6-Difluorobenzamide Derivatives
A thiazole-containing analog, N-(4-tert-butyl-5-(4-chlorobenzyl)thiazol-2-yl)-2,6-difluorobenzamide , demonstrates significant antitumor activity with an IC₅₀ of 0.046 µM against Hela cells. The 2,6-difluorobenzamide moiety contributes to hydrogen bonding and dimer formation, which may stabilize interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
